2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-4-6-13(7-5-11)19-14(23)10-24-16-21-20-15(22(16)17)12-3-2-8-18-9-12/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNGDWLQFHPHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
STL445633, also known as 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide, primarily targets alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration.
Mode of Action
STL445633 interacts with alpha-synuclein, inhibiting its aggregation. This interaction prevents the formation of intracellular proteinaceous accumulations, a common histopathological hallmark in Parkinson’s disease patients.
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons. By inhibiting this aggregation, STL445633 can prevent the cytotoxicity caused by increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring, which is significant for its biological interactions. The presence of the pyridine and methylphenyl groups enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Antifungal Activity : The triazole ring inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts the integrity of the fungal cell wall, leading to cell death.
- Antibacterial Effects : The compound interacts with bacterial enzymes, inhibiting their function and disrupting metabolic processes essential for bacterial survival.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells via modulation of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antifungal | 32 µg/mL |
| Other Triazole Derivatives | Antibacterial | 16 µg/mL |
These results suggest that the compound's structural features contribute to its efficacy against various microbial strains.
Anticancer Activity
In vitro studies on cancer cell lines have shown promising results:
| Cell Line | Compound Concentration (µg/mL) | Viability (%) |
|---|---|---|
| HCT116 (Colon Carcinoma) | 10 | 45% |
| MCF7 (Breast Cancer) | 20 | 30% |
These findings indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity against cancer cells.
Case Studies
- Study on Antifungal Efficacy : A recent investigation evaluated the antifungal activity of various triazole derivatives against Candida albicans. The compound exhibited superior activity compared to standard antifungal agents, highlighting its potential as a therapeutic agent in treating fungal infections .
- Anticancer Research : In a study focusing on colon cancer, the compound was tested alongside traditional chemotherapeutics. Results indicated that it enhanced the cytotoxic effects when used in combination therapy, suggesting synergistic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
